2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-18(16-13-27-19(24-16)14-4-2-1-3-5-14)23-9-11-25-10-8-22-17(25)15-12-20-6-7-21-15/h1-8,10,12-13H,9,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRAFLAEMNXIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met. c-Met is a protein that in humans is encoded by the MET gene. It has a role in cell growth, survival, and migration.
Mode of Action
The compound likely interacts with its targets through a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms. The interaction with the target protein may result in changes to the protein’s function, potentially inhibiting its activity.
Biological Activity
2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide (CAS Number: 2034449-58-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a thiazole moiety, an imidazole ring, and a pyrazine derivative, which may contribute to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N6OS |
| Molecular Weight | 376.44 g/mol |
| CAS Number | 2034449-58-4 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The structural components allow it to modulate various biochemical pathways, which can lead to therapeutic effects. The exact mechanisms are still under investigation but may involve inhibition of key enzymes or pathways associated with disease processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives containing pyrazine and thiazole rings have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. For instance, studies have demonstrated that certain pyrazine derivatives possess moderate activity against tuberculosis at concentrations between 25 and 50 µg/ml .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies on cancer cell lines have shown that derivatives with similar structures can inhibit cell proliferation effectively. For example, compounds derived from thiazole and imidazole frameworks have been noted for their significant antiproliferative activities against various cancer cell lines, suggesting that the target compound may share these properties .
Study on Antitubercular Activity
In a recent study focused on the design and synthesis of novel thiazole derivatives, it was found that compounds similar to this compound exhibited promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active analogs had IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as therapeutic agents .
Study on Enzyme Inhibition
Another study highlighted the potential of thiazole and pyrazine derivatives in modulating liver microsomal epoxide hydrolase activity, which is critical in detoxifying carcinogens. The treatment with these compounds resulted in significant increases in enzyme levels and mRNA expression, suggesting a mechanism by which these compounds could exert protective effects against carcinogenic processes .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Thiazole + Pyrazine | Moderate | Significant |
| Compound B | Imidazole + Thiazole | High | Moderate |
| Target Compound | Thiazole + Imidazole + Pyrazine | Promising | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects : Halogenated aryl groups (e.g., 9b: 4-F, 9c: 4-Br) enhance lipophilicity and binding affinity compared to the target’s unsubstituted phenyl group. The pyrazine ring in the target compound may improve solubility over benzimidazole-containing analogs (9a–9e) .
- Synthetic Routes : The target compound’s synthesis likely requires multi-step functionalization, whereas 9a–9e employ modular click chemistry, enabling rapid diversification . Compound 28b uses alkylation to introduce solubility-enhancing diethoxyethyl groups .
Physicochemical Properties
- Solubility : Compound 28b’s diethoxyethyl group enhances aqueous solubility compared to simpler imidazole-thiazole derivatives . The target compound’s pyrazine ring may confer moderate solubility due to nitrogen lone pairs.
- Thermal Stability : Analogs in exhibit melting points >160°C, indicating high crystallinity, likely shared by the target compound due to its rigid heterocyclic framework .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂ in 28b) enhance reactivity but may reduce solubility unless counterbalanced by hydrophilic moieties . Halogenation (e.g., 9c’s 4-Br) improves target engagement but increases molecular weight and logP .
- Synthetic Flexibility : Click chemistry () and alkylation () offer divergent strategies for optimizing bioactivity and drug-like properties.
Q & A
Q. What are the common synthetic strategies for preparing 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide and its analogs?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reaction of thiazole-4-carboxylic acid derivatives with amines (e.g., ethylenediamine-linked imidazole intermediates) using coupling agents like EDC/HOBt .
- Heterocycle assembly : Construction of the pyrazine and imidazole rings via cyclization reactions, often under reflux conditions with catalysts like CuI or bases such as K₂CO₃ .
- Purification : Techniques like preparative TLC or column chromatography (n-hexane/ethyl acetate systems) ensure high purity (>98% by HPLC) .
Q. How is the purity and structural integrity of this compound verified?
Key methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., thiazole C=O at ~165 ppm) .
- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., m/z 478.12 for C₂₂H₁₈N₆O₂S) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in coupling reactions .
- Catalyst tuning : Use of CuI in azide-alkyne cycloadditions for imidazole ring formation improves regioselectivity .
- Temperature control : Reflux at 80–100°C for imidazole alkylation minimizes side products .
- Base optimization : K₂CO₃ or Et₃N in stoichiometric ratios ensures efficient deprotonation during amidation .
Q. What analytical techniques resolve contradictory data in intermediate characterization?
- Cross-validation : Combine ¹H NMR, ¹³C NMR, and IR to confirm functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
- Elemental analysis : Matches experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation) .
Q. How do structural modifications to the pyrazine or imidazole moieties influence biological activity?
- Pyrazine substitution : Electron-withdrawing groups (e.g., -F) enhance binding to kinase targets (IC₅₀ reduction from 120 nM to 45 nM in analogs) .
- Imidazole alkylation : Branching at the ethyl linker (e.g., methyl groups) improves metabolic stability in pharmacokinetic studies .
- SAR studies : Compare IC₅₀ values of analogs using enzyme inhibition assays to identify critical pharmacophores .
Q. What computational methods predict the compound’s binding affinity with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., docking score ≤−8.0 kcal/mol for kinase targets) .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
- Pharmacophore modeling : Identifies essential features (e.g., hydrogen-bond acceptors on pyrazine) using MOE or Phase .
Methodological Considerations
Q. What strategies mitigate challenges in synthesizing sensitive intermediates (e.g., imidazole instability)?
- Protecting groups : Use Boc or Fmoc for amine protection during imidazole alkylation .
- Low-temperature reactions : Perform coupling at 0–5°C to prevent imidazole ring decomposition .
- Inert atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of thiol or amine intermediates .
Q. How are reaction pathways validated when unexpected byproducts form?
- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration in imidazole synthesis .
- LC-MS monitoring : Identifies transient intermediates (e.g., Michael adducts) in real-time .
- DFT calculations : Gaussian09 models transition states to explain regioselectivity in cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
